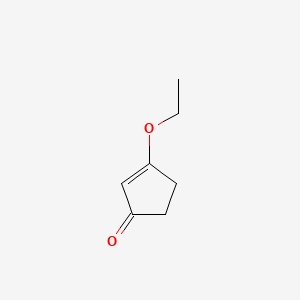
2-(2-ブロモフェニル)-2-ヒドロキシアセチル酸
説明
2-(2-Bromophenyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromophenyl)-2-hydroxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromophenyl)-2-hydroxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-2-hydroxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境化学
最後に、環境化学における2-(2-ブロモフェニル)-2-ヒドロキシアセチル酸の研究は、環境における臭素化有機化合物の分解経路と残留性についての洞察を提供することができます。その挙動を理解することで、関連する化学物質の環境への影響を評価することができます。
これらの分野はそれぞれ、2-(2-ブロモフェニル)-2-ヒドロキシアセチル酸のユニークな化学構造をさまざまな用途に活用しており、科学研究におけるこの化合物の汎用性を示しています。 検索結果では主に2-ブロモフェニルボロン酸に関する情報が提供されていましたが 、これは関連する化合物ですが、上記で言及した用途は、2-(2-ブロモフェニル)-2-ヒドロキシアセチル酸自身の化学構造と反応性に基づいて推測されています。具体的な研究や実験データについては、さらなる文献調査や実験研究が必要となるでしょう。
作用機序
Target of Action
The primary target of 2-(2-Bromophenyl)-2-hydroxyacetic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling process .
Mode of Action
The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s known that organoboron compounds like this one are usually bench stable, easy to purify, and often commercially available . These features suggest good bioavailability, although specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as drug discovery and materials science .
Action Environment
The action of 2-(2-Bromophenyl)-2-hydroxyacetic acid is influenced by environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Additionally, the efficiency of the SM coupling reaction can be influenced by the concentration of the boronic acid . Therefore, careful control of the reaction environment is crucial for maximizing the compound’s efficacy and stability.
生化学分析
Biochemical Properties
2-(2-Bromophenyl)-2-hydroxyacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit mammalian collagenase and elastase, which are enzymes involved in the breakdown of collagen and elastin, respectively . By inhibiting these enzymes, 2-(2-Bromophenyl)-2-hydroxyacetic acid can potentially modulate the extracellular matrix and influence tissue remodeling processes. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical properties.
Cellular Effects
The effects of 2-(2-Bromophenyl)-2-hydroxyacetic acid on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of collagenase and elastase by 2-(2-Bromophenyl)-2-hydroxyacetic acid can lead to changes in the extracellular matrix composition, affecting cell adhesion, migration, and proliferation . Furthermore, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Bromophenyl)-2-hydroxyacetic acid involves its interactions with specific biomolecules. This compound exerts its effects by binding to the active sites of enzymes such as collagenase and elastase, thereby inhibiting their activity . The bromine atom in the compound’s structure may play a crucial role in these interactions by forming halogen bonds with amino acid residues in the enzyme’s active site. Additionally, 2-(2-Bromophenyl)-2-hydroxyacetic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)-2-hydroxyacetic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the effects of 2-(2-Bromophenyl)-2-hydroxyacetic acid on cellular function can persist, with potential implications for tissue remodeling and other biological processes.
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)-2-hydroxyacetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as the inhibition of collagenase and elastase, leading to improved tissue integrity and reduced inflammation . At higher doses, 2-(2-Bromophenyl)-2-hydroxyacetic acid may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
2-(2-Bromophenyl)-2-hydroxyacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases may play a role in the initial oxidation of 2-(2-Bromophenyl)-2-hydroxyacetic acid, while conjugation reactions with glutathione or glucuronic acid may facilitate its excretion from the body. These metabolic pathways can influence the compound’s bioavailability and overall biological effects.
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)-2-hydroxyacetic acid within cells and tissues are mediated by various transporters and binding proteins. This compound may be transported across cell membranes by specific carrier proteins or passive diffusion . Once inside the cell, 2-(2-Bromophenyl)-2-hydroxyacetic acid can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)-2-hydroxyacetic acid can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-(2-Bromophenyl)-2-hydroxyacetic acid may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The subcellular distribution of this compound can influence its efficacy and potential side effects in biological systems.
特性
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMJUAXERDNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345364 | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7157-15-5 | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)

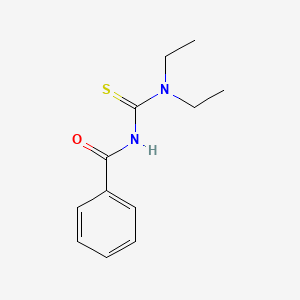
![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)
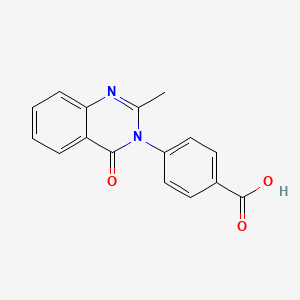


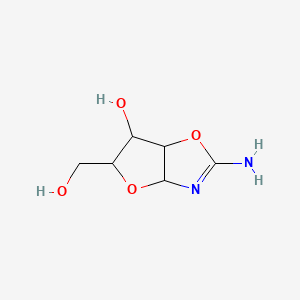
![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
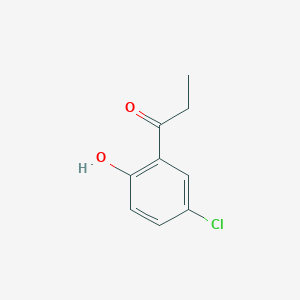

silane](/img/structure/B1593584.png)

